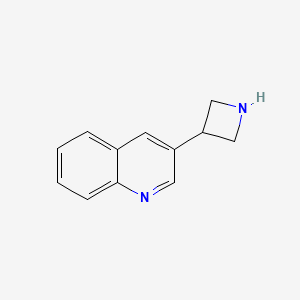
3-(Azetidin-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)quinoline is a compound that combines the structural features of azetidine and quinoline. Quinoline is a heterocyclic aromatic organic compound with a nitrogen atom at position 1, while azetidine is a saturated four-membered ring containing one nitrogen atom. The fusion of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yl)quinoline typically involves the formation of the azetidine ring followed by its attachment to the quinoline moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and azetidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and azetidine derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antitubercular activities.
Medicine: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)quinoline involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial enoyl ACP-reductase, an enzyme involved in fatty acid biosynthesis.
Anticancer Activity: It interferes with DNA synthesis and promotes the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Comparison with Similar Compounds
- 3-(Substitutedphenyl)-2-(2-chloroquinolin-3-yl)thiazolidin-4-one
- 3-Chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one
Comparison: 3-(Azetidin-3-yl)quinoline is unique due to its combined azetidine and quinoline structures, which confer distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced antimicrobial and antitubercular activities .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-12-9(3-1)5-10(8-14-12)11-6-13-7-11/h1-5,8,11,13H,6-7H2 |
InChI Key |
MIFRBMVSSKKNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoroimidazo[1,5-a]pyridine-5-carboxylicacid](/img/structure/B13341250.png)
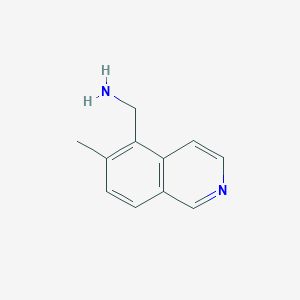
![2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13341263.png)
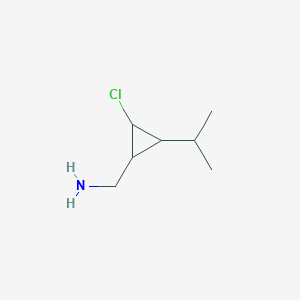

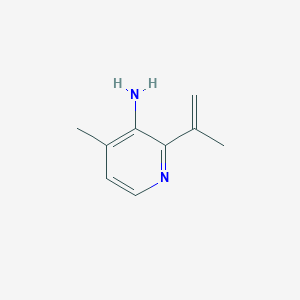
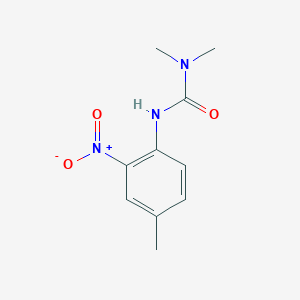
![4-Bromo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13341286.png)
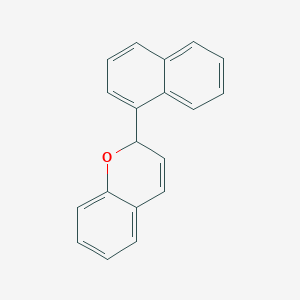
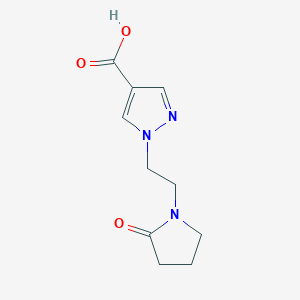
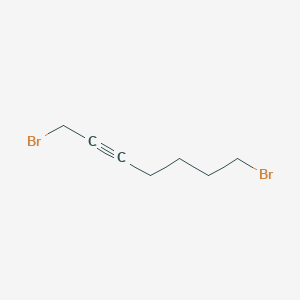
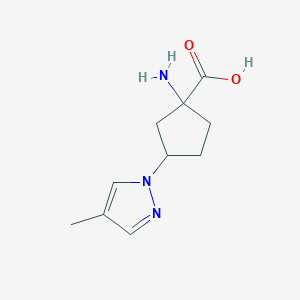
![3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)

